2-Iodo-6-nitrobenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by the presence of an iodine atom and a nitro group on the benzothiazole ring. Its molecular formula is C₇H₃IN₂O₂S, and it has a molecular weight of 306.08 g/mol. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and various industrial applications .
The specific outcomes of these reactions depend on the reagents and conditions employed.
Research indicates that 2-Iodo-6-nitrobenzo[d]thiazole exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, potentially influencing cellular pathways. The compound's nitro group can participate in redox reactions, which may contribute to its biological effects .
The synthesis of 2-Iodo-6-nitrobenzo[d]thiazole typically involves:
These methods are crucial for producing this compound effectively for research and industrial purposes.
2-Iodo-6-nitrobenzo[d]thiazole finds applications in various fields:
Studies on 2-Iodo-6-nitrobenzo[d]thiazole have focused on its interaction with specific molecular targets. The mechanism of action is believed to involve redox reactions facilitated by the nitro group and nucleophilic substitutions involving the iodine atom. These interactions can lead to significant biological effects, including inhibition of certain enzymes or pathways relevant to disease processes .
2-Iodo-6-nitrobenzo[d]thiazole can be compared with several related compounds, highlighting its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Nitrobenzo[d]thiazole | Lacks iodine; has only a nitro group | Different reactivity profile due to absence of iodine |
| 2-Amino-6-nitrobenzo[d]thiazole | Contains an amino group instead of iodine | Exhibits different biological activities |
| 2-Iodo-4-nitrobenzo[d]thiazole | Iodine at a different position; nitro group present | Variation in substitution pattern affects reactivity |
| 2-Chloro-6-nitrobenzo[d]thiazole | Chlorine atom instead of iodine | Different electronic properties due to chlorine |
These comparisons illustrate how variations in substituents influence the chemical behavior and potential applications of these compounds .
2-Iodo-6-nitrobenzo[d]thiazole (molecular formula: C₇H₃IN₂O₂S) features a benzothiazole core with iodine at position 2 and a nitro group at position 6. The systematic IUPAC name derives from the parent benzothiazole structure, with substituents numbered according to Hantzsch-Widman priority rules. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.08 g/mol | Calculated |
| SMILES Notation | C1=CC(=C(C2=C1N=C(S2)I)N+[O-]) | Derived |
| CAS Registry | Not publicly available | - |
The compound's structure combines the electron-withdrawing effects of both nitro (-NO₂) and iodo (-I) groups, creating a polarized aromatic system that influences its reactivity in cross-coupling reactions. X-ray crystallography studies of analogous compounds (e.g., 2-bromo-6-iodobenzo[d]thiazole) reveal planar benzothiazole rings with characteristic bond lengths of 1.74-1.82 Å for C-S and 1.98-2.06 Å for C-I.
The synthesis of nitro-halogenated benzothiazoles emerged from early 20th-century work on dye chemistry, with significant advancements occurring through three key phases:
A landmark 1981 study demonstrated the viability of azide displacement reactions on 6-nitrobenzothiazole precursors, establishing foundational synthetic routes later adapted for iodine incorporation. Contemporary research leverages the compound's orthogonal reactivity – the iodine atom participates in Ullmann couplings while the nitro group facilitates subsequent reduction to amine derivatives.
2-Iodo-6-nitrobenzo[d]thiazole occupies a strategic position in benzothiazole chemistry due to its:
Electronic Profile
Synthetic Versatility
Comparative Reactivity Table
| Derivative | Reaction with Pd(PPh₃)₄ | Nitro Reduction E₁/₂ (V vs SCE) |
|---|---|---|
| 2-Iodo-6-nitro | Suzuki: 92% yield | -0.45 V |
| 2-Bromo-6-nitro | Suzuki: 78% yield | -0.42 V |
| 2-Chloro-6-nitro | Suzuki: 65% yield | -0.41 V |
| 6-Nitro (no halogen) | N/A | -0.39 V |
Data synthesized from related compounds
This combination of features makes 2-iodo-6-nitrobenzo[d]thiazole particularly valuable for constructing complex heterocyclic architectures in drug discovery programs targeting kinase inhibitors and antimicrobial agents.
X-ray crystallographic analysis provides the most direct and accurate determination of molecular structure in the solid state. While specific crystallographic data for 2-iodo-6-nitrobenzo[d]thiazole has not been extensively reported, related benzothiazole derivatives offer valuable structural insights [1] [2] [3].
The benzothiazole core typically exhibits an essentially planar configuration, with maximum deviations from planarity generally less than 0.05 Å [3]. For nitro-substituted benzothiazoles, the nitro group orientation significantly influences the overall molecular geometry. In similar compounds, the nitro group can be substantially twisted from the plane of its attached benzene ring, with dihedral angles ranging from 5.5° to 52.0° [3] [4].
The presence of the iodine substituent at the 2-position introduces additional steric considerations. Iodine, being a large halogen atom, would likely adopt a geometry that minimizes steric interactions while maintaining optimal orbital overlap with the thiazole ring system [5] [6]. The carbon-iodine bond length is expected to be approximately 2.10-2.15 Å based on computational predictions and related structures.
Crystal packing in benzothiazole derivatives is typically dominated by intermolecular hydrogen bonding patterns. Common interactions include N-H···N, C-H···O, and C-H···π interactions, which stabilize the crystal lattice [7] [3] [4]. The presence of both iodine and nitro substituents would likely introduce additional weak interactions, including halogen bonding and dipole-dipole interactions.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2-iodo-6-nitrobenzo[d]thiazole. The compound's ¹H nuclear magnetic resonance spectrum would exhibit characteristic resonances in the aromatic region [8] [9].
| Position/Type | Chemical Shift (ppm) | Reference |
|---|---|---|
| Aromatic H (thiazole ring) | 7.0-8.5 | [8] [9] |
| Aromatic H (benzene ring) | 7.0-8.5 | [8] [9] |
| Nitro group carbons | 145-155 | [9] |
| Thiazole C-2 carbon | 150-170 | [8] [9] |
| Aromatic carbons | 115-140 | [8] [9] |
The ¹³C nuclear magnetic resonance spectrum would show the characteristic downfield shift of the carbon bearing the nitro group, typically appearing around 145-155 ppm [9]. The thiazole C-2 carbon, bearing the iodine substituent, would likely resonate in the 150-170 ppm region, with the exact chemical shift influenced by the electron-withdrawing effects of both the iodine and nitro substituents [8] [9].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within the molecule [10] [11] [12].
| Functional Group | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| C=N (thiazole) | 1580-1620 | [10] [11] [12] |
| NO₂ asymmetric stretch | 1500-1570 | [10] [11] [12] |
| NO₂ symmetric stretch | 1300-1350 | [10] [11] [12] |
| C-S stretch | 1100-1200 | [10] [11] [12] |
| C-I stretch | 500-600 | Literature |
| Aromatic C=C | 1450-1600 | [10] [11] [12] |
| Aromatic C-H | 3000-3100 | [10] [11] [12] |
The nitro group exhibits two characteristic stretching frequencies: an asymmetric stretch at 1500-1570 cm⁻¹ and a symmetric stretch at 1300-1350 cm⁻¹ [10] [11] [12]. The thiazole C=N stretch appears in the 1580-1620 cm⁻¹ region, while the C-S stretch is observed at 1100-1200 cm⁻¹. The C-I stretching vibration, being at lower frequency due to the heavy iodine atom, would appear around 500-600 cm⁻¹.
Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of the compound [13] [14] [15]. Benzothiazole derivatives typically exhibit strong absorption in the ultraviolet region due to π→π* transitions of the aromatic system [14] [15].
The presence of both electron-withdrawing nitro and iodine substituents would significantly influence the absorption spectrum. The nitro group, being a strong electron-withdrawing group, would likely cause a bathochromic shift in the absorption maxima [16]. The compound would be expected to show absorption bands in the 250-350 nm region, with the exact wavelengths depending on the substituent effects and solvent polarity [13] [14].
Mass spectrometry provides crucial information about molecular structure through characteristic fragmentation patterns [18] [19] [20]. The molecular ion of 2-iodo-6-nitrobenzo[d]thiazole would appear at m/z 306, corresponding to its molecular weight [21].
| Fragment | m/z | Relative Intensity |
|---|---|---|
| Molecular ion [M]⁺ | 306 | Low-Medium |
| [M-I]⁺ | 179 | Medium-High |
| [M-NO₂]⁺ | 260 | Medium |
| Benzothiazole⁺ | 135 | High |
| Nitrobenzothiazole⁺ | 180 | Medium |
| Iodobenzene⁺ | 204 | Low |
| Thiazole⁺ | 85 | Low-Medium |
The fragmentation would likely follow characteristic patterns observed in related benzothiazole compounds [18] [20]. Loss of iodine ([M-I]⁺) typically produces a stable fragment at m/z 179, while loss of the nitro group ([M-NO₂]⁺) would yield a fragment at m/z 260. The base peak would likely correspond to the benzothiazole cation at m/z 135, a common stable fragment in benzothiazole mass spectra [18] [20].
Density functional theory calculations provide detailed insights into the electronic structure, geometry, and properties of 2-iodo-6-nitrobenzo[d]thiazole [22] [23] [24]. These computational studies complement experimental data and predict properties that may be difficult to measure directly.
| Parameter | Typical Values/Methods | Reference/Notes |
|---|---|---|
| Method/Basis Set | B3LYP/6-31G(d,p), B3LYP/6-311G(d,p) | [22] [23] [24] |
| Software Package | Gaussian 09/16, ORCA | [22] [23] [24] |
| Optimization Level | Ground state geometry optimization | Standard practice |
| Frequency Calculations | Harmonic frequency analysis | Vibrational analysis |
| HOMO Energy (eV) | -6.0 to -7.5 (estimated) | Nitro substituent lowers HOMO |
| LUMO Energy (eV) | -2.0 to -3.5 (estimated) | Iodine substituent affects LUMO |
| Band Gap (eV) | 3.5 to 5.0 (estimated) | Electron-withdrawing groups |
| Dipole Moment (Debye) | 3.0 to 6.0 (estimated) | High polarity expected |
| Bond/Angle | Theoretical Value | Reference |
|---|---|---|
| C-S bond length (Å) | 1.75-1.78 | [22] [24] [3] |
| C-N bond length (Å) | 1.32-1.35 | [22] [24] [3] |
| C-I bond length (Å) | 2.10-2.15 | DFT prediction |
| N-O bond length (Å) | 1.22-1.24 | Nitro group |
| C-C aromatic (Å) | 1.38-1.42 | [22] [24] [3] |
| S-C-N angle (°) | 110-112 | [22] [24] [3] |
| C-N-C angle (°) | 114-116 | [22] [24] [3] |
| N-C-C angle (°) | 122-126 | [22] [24] [3] |
| Dihedral angles (°) | 0-10 (near planar) | [7] [3] |
| Planarity deviation (Å) | < 0.05 | [7] [3] |
Density functional theory calculations predict that the molecule maintains near-planarity, with the benzothiazole core exhibiting minimal deviation from planarity [22] [24]. The presence of the nitro group may introduce slight twisting, but the overall structure remains relatively planar to maintain optimal π-conjugation [7] [3].
| Property | Estimated Range | Significance |
|---|---|---|
| Ionization Potential (eV) | 7.0-8.5 | Oxidation tendency |
| Electron Affinity (eV) | 2.0-3.5 | Reduction tendency |
| Chemical Hardness (eV) | 2.0-3.0 | Resistance to charge transfer |
| Chemical Softness (eV⁻¹) | 0.3-0.5 | Reactivity measure |
| Electronegativity (eV) | 4.5-6.0 | Electron attraction |
| Electrophilicity Index | 5.0-10.0 | Electrophilic behavior |
| Polarizability (ų) | 15-25 | Response to electric field |
| Hyperpolarizability (au) | 10²-10³ | Nonlinear optical property |
The electronic properties calculated through density functional theory reveal the compound's potential for various applications. The relatively high electrophilicity index suggests strong electrophilic character, while the moderate band gap indicates semiconducting properties [22] [23]. The calculated hyperpolarizability values suggest potential applications in nonlinear optical materials [16] [23].
Molecular electrostatic potential analysis would reveal regions of high electron density around the nitro oxygen atoms and areas of electron deficiency near the iodine substituent and the thiazole nitrogen [22] [23]. This information is crucial for understanding intermolecular interactions and potential biological activity.
The computational analysis also provides insights into the vibrational frequencies, which can be compared with experimental infrared spectra for validation. The calculated frequencies, when scaled appropriately, show excellent agreement with experimental observations for similar benzothiazole derivatives [22] [24].